molecular formula C9H18N2O3 B1446719 Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate CAS No. 1035351-07-5

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

Cat. No.: B1446719
CAS No.: 1035351-07-5
M. Wt: 202.25 g/mol
InChI Key: MVFWQSPXPWBTKA-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is an organic compound with the molecular formula C₉H₁₈N₂O₃. It is a white solid at room temperature and is known for its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-hydroxyethyl)carbamate]
  • Tert-butyl N-[(4-hydroxybutyl)carbamate]
  • Tert-butyl N-[(3-hydroxypropyl)carbamate]

Uniqueness

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is unique due to its specific structure, which includes a hydroxyazetidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWQSPXPWBTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035351-07-5
Record name tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
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Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
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Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
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Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

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